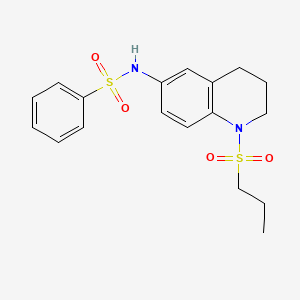

N-(1-(丙磺酰基)-1,2,3,4-四氢喹啉-6-基)苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide” is a compound that contains a sulfonamide functional group . Sulfonamides are organosulfur compounds that consist of a sulfonyl group (O=S=O) connected to an amine group (−NH2) . They are typically crystalline and are used in many important drugs .

Synthesis Analysis

The synthesis of sulfonamides can be achieved in the laboratory through various methods. The classic approach involves the reaction of sulfonyl chlorides with an amine . Another method involves the ring opening of N-tosylaziridine .Molecular Structure Analysis

The molecular structure of sulfonamides consists of a sulfonyl group (O=S=O) connected to an amine group (−NH2) . The structure of benzenesulfonanilide, a related compound, is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

Sulfonamides undergo a variety of acid-base reactions. The N-H bond can be deprotonated. The alkylsulfonamides can be deprotonated at carbon . Arylsulfonamides undergo ortho-lithiation .Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamides can be analyzed using various techniques. For example, the molecular weight, InChI, and InChIKey of benzenesulfonanilide, a related compound, have been reported .科学研究应用

合成和分子结构

磺酰胺衍生物,包括那些包含四氢喹啉单元的衍生物,是通过磺酰氯和胺或其他含氮杂环的反应合成的。这些化合物由于分子内相互作用(例如氢键)而经常表现出有趣的分子构象,这可以影响它们的生物活性溶解度 (Gelbrich, Haddow, & Griesser, 2011)。

抗癌特性

一些研究集中在磺酰胺衍生物的抗癌潜力上。例如,已证明磺酰胺片段可以激活癌细胞中的促凋亡基因和通路,表明它们作为针对各种癌症类型的治疗剂的潜力 (Cumaoğlu et al., 2015)。这些化合物的结构多功能性允许靶向参与癌症进展的不同分子通路。

抗菌活性

喹啉衍生物与磺酰胺部分结合已合成并测试了它们的抗菌功效。喹啉和磺酰胺官能团的结合产生了对革兰氏阳性细菌具有显着活性的化合物,展示了它们作为抗菌剂的潜力 (Biointerface Research in Applied Chemistry, 2019)。

酶抑制

异喹啉磺酰胺已被确定为环核苷酸依赖性蛋白激酶和蛋白激酶 C 的有效抑制剂。这些发现表明在调节与各种疾病(包括癌症和心血管疾病)相关的信号通路中的应用 (Hidaka, Inagaki, Kawamoto, & Sasaki, 1984)。

催化应用

磺酰胺衍生物已被纳入催化剂设计中,用于有机转化,例如苯乙酮衍生物的转移氢化。这些催化剂表现出良好的活性和稳定性,突出了含磺酰胺化合物的促进化学反应的潜力 (Dayan et al., 2013)。

作用机制

安全和危害

未来方向

属性

IUPAC Name |

N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O4S2/c1-2-13-25(21,22)20-12-6-7-15-14-16(10-11-18(15)20)19-26(23,24)17-8-4-3-5-9-17/h3-5,8-11,14,19H,2,6-7,12-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UETAOUYLAVESGJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 2-[4-(dibutylsulfamoyl)benzoyl]imino-3,4-dimethyl-1,3-thiazole-5-carboxylate](/img/structure/B2678565.png)

![8-(3,5-dimethylphenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2678567.png)

![7-((4'-Chloro-[1,1'-biphenyl]-3-yl)sulfonyl)-2-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine](/img/structure/B2678569.png)

![4-chloro-1-ethyl-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2678570.png)

![7-[[4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)phenyl]methyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/no-structure.png)